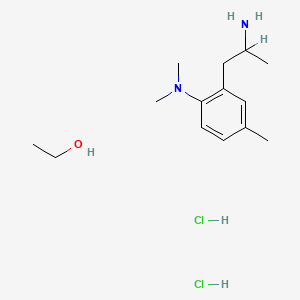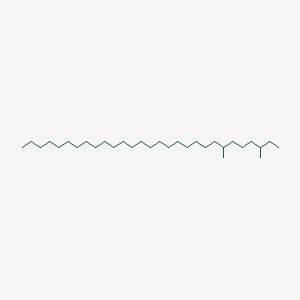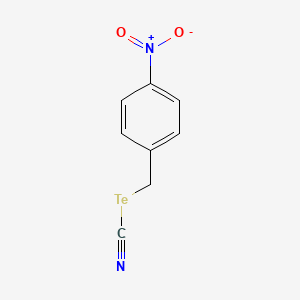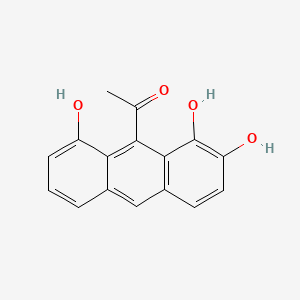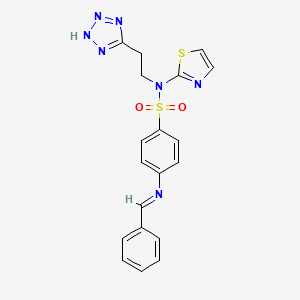
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is a complex organic compound that features a combination of aromatic, tetrazole, and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Phenylmethylene Intermediate: This step involves the reaction of benzaldehyde with an amine to form the phenylmethylene intermediate.
Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile.
Thiazole Ring Formation: The thiazole ring is synthesized via a condensation reaction between a thioamide and a haloketone.
Final Coupling: The final step involves coupling the phenylmethylene intermediate with the tetrazole and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)
- (+/-)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)
Uniqueness
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is unique due to its combination of aromatic, tetrazole, and thiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
78311-66-7 |
|---|---|
Molekularformel |
C19H17N7O2S2 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
4-(benzylideneamino)-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H17N7O2S2/c27-30(28,26(19-20-11-13-29-19)12-10-18-22-24-25-23-18)17-8-6-16(7-9-17)21-14-15-4-2-1-3-5-15/h1-9,11,13-14H,10,12H2,(H,22,23,24,25) |
InChI-Schlüssel |
CYNWDJYFLYTHIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


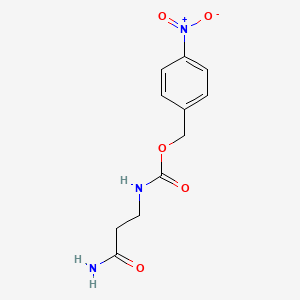

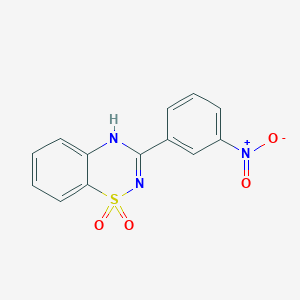
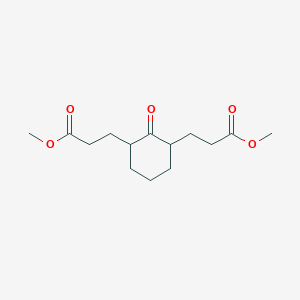

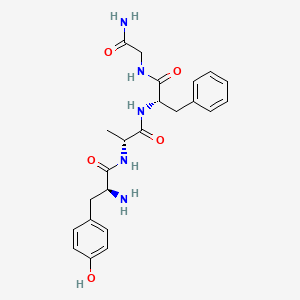
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
